molecular formula C26H23NO5 B14974918 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

Cat. No.: B14974918
M. Wt: 429.5 g/mol
InChI Key: YKUJPCSBUWMVLP-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide (CAS: 921052-69-9) is a benzofuran-derived compound with the molecular formula C₂₂H₂₃NO₅ . Its structure features a benzofuran core substituted at the 2-position with a 3,4-dimethoxybenzoyl group and at the 6-position with a 2-methylbenzamide moiety. The 3,4-dimethoxy substitution on the benzoyl group and the methyl substituents on both the benzofuran and benzamide components contribute to its unique steric and electronic properties.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

InChI

InChI=1S/C26H23NO5/c1-15-7-5-6-8-19(15)26(29)27-18-10-11-20-16(2)25(32-22(20)14-18)24(28)17-9-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3,(H,27,29)

InChI Key

YKUJPCSBUWMVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations and their theoretical implications:

Substituent Analysis of Key Analogues

Compound Name Key Substituents Molecular Formula CAS Number Structural Implications
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide 3,4-Dimethoxybenzoyl; 3-methylbenzofuran; 2-methylbenzamide C₂₂H₂₃NO₅ 921052-69-9 Enhanced lipophilicity and steric bulk due to dual methoxy and methyl groups .
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide 4-Methoxybenzoyl; acetamide C₁₉H₁₈N₂O₄ 174345-59-6 Reduced steric hindrance (acetamide vs. benzamide); lower lipophilicity (single methoxy) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl; 3-methylbenzamide C₁₃H₁₉NO₂ N/A N,O-bidentate directing group for metal catalysis; lacks benzofuran core .
1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one Benzodioxane sulfonyl; piperazinyl; 6-methylbenzofuran C₂₄H₂₄N₂O₆S 847939-23-5 Increased polarity (sulfonyl group); potential for hydrogen bonding .

Key Observations

Methoxy Substitution Patterns: The target compound’s 3,4-dimethoxybenzoyl group (vs. The absence of a 3-methoxy group in the analogue from may reduce steric hindrance, favoring interactions in narrower binding pockets.

Amide Group Variations :

  • The 2-methylbenzamide group in the target compound introduces greater steric bulk compared to the acetamide group in , which could influence binding specificity or metabolic stability.

Benzofuran Core Modifications :

  • Analogues such as incorporate additional heterocyclic systems (e.g., piperazine, benzodioxane), which expand hydrogen-bonding capabilities but may compromise synthetic accessibility.

Functional Group Utility :

  • The N,O-bidentate directing group in highlights the role of amide-hydroxyl motifs in metal-catalyzed reactions, a feature absent in the target compound.

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

This compound is characterized by the following features:

  • Molecular Formula : C₁₈H₁₉NO₅
  • Molecular Weight : 333.35 g/mol
  • Functional Groups : The presence of a dimethoxybenzoyl group and a benzofuran moiety contributes to its diverse biological properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, potentially including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering signal transduction processes.
  • Gene Expression Regulation : The compound may affect the expression of genes related to cell proliferation and apoptosis.

Antinociceptive Activity

Research indicates that compounds with similar structures exhibit significant antinociceptive effects. For example, derivatives like 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran have shown potent analgesic properties. These compounds were found to be more effective than common analgesics such as aspirin and acetaminophen while being less potent than morphine .

Anticancer Potential

The benzofuran core is known for its anticancer properties. Studies suggest that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors. The specific biological activity of this compound in cancer models remains to be thoroughly investigated.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of methoxy groups in the structure may enhance these effects by improving the compound's ability to penetrate biological membranes and interact with inflammatory pathways.

Research Findings and Case Studies

StudyFindings
Antinociceptive StudyDemonstrated that similar compounds were more potent than aspirin and acetaminophen in various pain models .
Anticancer ActivityBenzofuran derivatives have shown promise in inducing apoptosis in cancer cell lines; specific studies on this compound are needed.
Anti-inflammatory ResearchCompounds with similar structures have been reported to inhibit inflammatory responses effectively.

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